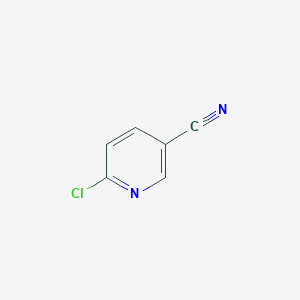

2-Chloro-5-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIQLMBUPMABDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408888 | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-28-7 | |

| Record name | 6-Chloronicotinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-cyanopyridine: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-cyanopyridine, a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, key reactions, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

This compound, also known as 6-chloro-3-pyridinecarbonitrile, is a crystalline solid at room temperature. Its structure features a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 5-position. These functional groups provide two reactive sites, making it a versatile intermediate for introducing the cyanopyridine moiety into more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 138.55 g/mol |

| Molecular Formula | C₆H₃ClN₂ |

| CAS Number | 33252-28-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108-115 °C |

| Solubility | Low solubility in water; Soluble in organic solvents like Dichloromethane (DCM) and Chloroform. |

| Stability | Stable under normal conditions. Reacts with strong acids, bases, and reducing agents. |

Synthesis and Characterization

The synthesis of this compound is critical for its application. One common method involves the chlorination and cyanation of a pyridine precursor. Below is a representative synthetic pathway and protocols for characterization.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for synthesizing this compound from its N-oxide precursor.

Materials:

-

5-Cyanopyridine N-oxide

-

Cyanuric chloride or Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice/water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis, including a round-bottom flask, condenser, and filtration apparatus.

Procedure:

-

In a round-bottom flask, dissolve 5-Cyanopyridine N-oxide in DMF.

-

Cool the solution to 0 °C using an ice/water bath.

-

Slowly add the chlorinating agent (e.g., Cyanuric chloride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at 0 °C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into ice/water to quench the reaction.

-

A solid precipitate of crude this compound will form.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

Dissolve the crude product in DCM, dry the organic layer over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the final product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).

-

Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube. Acquire spectra on a 400 MHz or 500 MHz spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Protocol: Acquire the spectrum of the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Protocol: Analyze a dilute solution of the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the three pyridine ring protons. |

| ¹³C NMR | Signals corresponding to the six carbons in the molecule, including the carbon of the cyano group (approx. 115-120 ppm) and the carbons of the pyridine ring. |

| FTIR (cm⁻¹) | Characteristic sharp absorption band for the C≡N (nitrile) stretch around 2230 cm⁻¹. Bands corresponding to C-Cl stretch and aromatic C-H and C=C/C=N stretches. |

| Mass Spec (EI) | Molecular ion (M⁺) peak corresponding to the molecular weight (m/z ≈ 138/140, showing isotopic pattern for chlorine). |

Key Reactions in Drug Development: Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in pharmaceutical development for creating carbon-carbon bonds to build complex molecular scaffolds. The chloro-substituent is displaced and coupled with an aryl or heteroaryl boronic acid.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3][4]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)

-

Schlenk tube or round-bottom flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube, add this compound, the arylboronic acid, and the base under an inert atmosphere.

-

Add the anhydrous solvent mixture via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The cyanopyridine scaffold is prevalent in many biologically active molecules. Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. One such target is the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5][6]

The JAK/STAT pathway is a primary activator of Pim-1 transcription.[5][7] Cytokines activate Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and induce the expression of target genes, including PIM1. The resulting Pim-1 kinase phosphorylates downstream targets (like the pro-apoptotic protein BAD), thereby inhibiting apoptosis and promoting cell survival. A drug molecule synthesized from a this compound core can be designed to bind to the ATP-binding pocket of Pim-1, inhibiting its kinase activity and blocking this pro-survival signal.

Caption: Inhibition of the Pim-1 kinase signaling pathway.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

An In-depth Technical Guide to 2-Chloro-5-cyanopyridine (CAS No. 33252-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanopyridine, with the Chemical Abstracts Service (CAS) number 33252-28-7 , is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing chloro and cyano substituents on the pyridine (B92270) ring, render it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 33252-28-7 | [1] |

| Molecular Formula | C₆H₃ClN₂ | [1] |

| Molecular Weight | 138.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 108-115 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| Synonyms | 6-Chloronicotinonitrile, 6-Chloro-3-cyanopyridine |

Table 2: Spectral Data

| Spectrum | Key Features |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

Synthesis and Reactivity

This compound serves as a crucial intermediate in multi-step organic syntheses. Its preparation and subsequent reactions are of great interest to synthetic chemists.

Synthesis of this compound

A common laboratory-scale synthesis involves the use of a suitable pyridine precursor and a cyanating agent.

Disclaimer: This is a representative protocol and may require optimization.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the starting pyridine derivative in a suitable anhydrous solvent (e.g., dimethylformamide - DMF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add cyanuric chloride to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: Stir the mixture at 0 °C for a specified period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.[2]

-

Isolation: Collect the solid product by filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Key Reactions: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, making this compound a valuable precursor for introducing various functional groups.

Disclaimer: This is a generalized protocol and requires adaptation for specific nucleophiles.

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Reagent Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a suitable base (e.g., potassium carbonate, sodium hydride) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate, and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench any remaining base.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery

This compound is a prominent scaffold in the design and synthesis of bioactive molecules, particularly as kinase inhibitors.

Pim-1 Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. Pim-1 is a downstream target of several signaling pathways and plays a crucial role in cell cycle progression and apoptosis.

The Pim-1 signaling pathway is a complex network that regulates cell survival and proliferation. A simplified representation of this pathway is shown below, highlighting key upstream and downstream effectors.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals, particularly in the field of oncology. Its versatile reactivity, allowing for the introduction of diverse functionalities, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development. Further exploration of its potential in various therapeutic areas is warranted.

References

Technical Guide: Physicochemical Characterization of 2-Chloro-5-cyanopyridine with a Focus on Melting Point Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the melting point of 2-Chloro-5-cyanopyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines the reported melting point data from various sources, details a standardized experimental protocol for its determination, and presents a logical workflow for the characterization of crystalline solid compounds.

Quantitative Data Presentation: Melting Point of this compound

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[2] However, a review of commercially available this compound reveals a range of reported melting points. This variability can be attributed to differences in purity, the presence of isomers, or the specific analytical method employed by the supplier. The following table summarizes the melting point data for this compound as reported by various chemical suppliers and databases.

| Reported Melting Point (°C) | Purity/Assay | Source/Supplier |

| 117 | Min. 97.0% (GC,N) | Lab Pro Inc[3] |

| 78 - 82 | Not Specified | Pipzine Chemicals[4] |

| 114.0 - 121.0 | ≥96.0% (GC) | Thermo Scientific Chemicals[5] |

| 108 - 115 | ≥ 97% (HPLC) | Chem-Impex[1] |

| 116 - 119 | 98% | Fisher Scientific[6][7] |

| 113 - 116 | Not Specified | Thermo Fisher Scientific (Safety Data Sheet)[8] |

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for determining the melting point of a crystalline solid such as this compound using the capillary method. This is a standard and widely accepted technique in chemical laboratories.[5]

Objective: To accurately determine the melting range of a solid sample.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

The sample of this compound

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it into a fine powder using a clean mortar and pestle. This ensures uniform heat distribution.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

The packed sample should be approximately 2-3 mm in height. An excessive amount of sample can lead to a broader melting range.

-

-

Melting Point Measurement:

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

-

This initial measurement helps in setting the parameters for a more accurate determination.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new capillary tube with a fresh sample.

-

Set the starting temperature to about 15°C below the expected melting point.[9]

-

Set a slow heating rate of 1-2°C per minute.[6] A slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).

-

The recorded range between these two temperatures is the melting point range.

-

-

-

Data Recording and Analysis:

-

For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

-

Mandatory Visualization: Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and purity assessment of a crystalline solid compound, where melting point analysis is a critical step.

Caption: Workflow for the Identification and Purity Assessment of a Crystalline Solid.

References

- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. pharmabeginers.com [pharmabeginers.com]

- 4. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 5. westlab.com [westlab.com]

- 6. jk-sci.com [jk-sci.com]

- 7. thinksrs.com [thinksrs.com]

- 8. pharmajia.com [pharmajia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 2-Chloro-5-cyanopyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is paramount for their successful application in synthesis and analysis. This technical guide provides an in-depth overview of the core physical characteristics of 2-Chloro-5-cyanopyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

Core Physical and Chemical Properties

This compound, with the CAS number 33252-28-7, is a solid, typically appearing as a white to off-white or cream to yellow crystalline powder.[1][2][3][4] Its chemical structure consists of a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 5-position.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₆H₃ClN₂ | [2][3][5] |

| Molecular Weight | 138.55 g/mol | [2][5] |

| Melting Point | 78 - 121 °C | The reported range varies across different sources. Common ranges include 78-82 °C[2], 108-115 °C[2][3], 117 °C[6][7], and 114-121 °C.[1][4] This variation may be due to the purity of the sample and the method of determination. |

| Boiling Point | 107 °C @ 1 mmHg | |

| Density | No information available | |

| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [2] Specific quantitative solubility data is not readily available. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Availability and Notes |

| ¹H NMR | Spectra are available in chemical databases such as ChemicalBook.[8] |

| ¹³C NMR | Spectra are available in chemical databases.[8] |

| Infrared (IR) | IR spectra are available in databases like PubChem, often presented as a KBr wafer spectrum.[9] |

| Mass Spectrometry (MS) | Mass spectral data is available in databases.[8] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6] The sample must be well-packed to ensure accurate results.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[1]

-

Heating: The sample is heated at a controlled rate.[1] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more careful determination with a heating rate of about 2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

-

Apparatus Setup: A small amount of the liquid sample (approximately 0.2 mL) is placed in a small test tube. A Bell capillary tube (a capillary tube sealed at one end) is inserted, open end down, into the liquid.[10] This setup is then placed in a heating apparatus, such as a melting point apparatus.[10]

-

Heating: The sample is heated slowly. As the temperature rises, the air trapped in the Bell capillary will expand and exit as bubbles.[10]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the Bell capillary, indicating that the liquid is boiling.[10]

-

Cooling and Recording: The heating is then discontinued. The temperature at which the liquid is drawn up into the Bell capillary is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[10]

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

Caption: A flowchart illustrating the key steps in determining the melting point of a solid sample.

This technical guide provides a consolidated source of information on the physical properties of this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are essential for the effective handling, application, and analysis of this important chemical intermediate.

References

- 1. westlab.com [westlab.com]

- 2. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. labproinc.com [labproinc.com]

- 8. This compound(33252-28-7) 1H NMR [m.chemicalbook.com]

- 9. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemconnections.org [chemconnections.org]

Technical Guide: Nomenclature and Properties of 6-Chloropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the IUPAC nomenclature, structure, and physicochemical properties of the compound commonly known as 2-Chloro-5-cyanopyridine. The preferred IUPAC name is established as 6-chloropyridine-3-carbonitrile . This guide presents its chemical identifiers and key quantitative data in a structured format to support research and development activities. A logical diagram is included to illustrate the basis of the IUPAC naming convention.

IUPAC Nomenclature

The chemical compound with the common name this compound is officially named according to the International Union of Pure and Applied Chemistry (IUPAC) standards. Based on the prioritization of functional groups, the nitrile (-C≡N) group is designated as the principal characteristic group, making the parent molecule a pyridinecarbonitrile.

The naming convention prioritizes the carbonitrile group. The pyridine (B92270) ring is numbered starting from the nitrogen atom as position 1. The carbonitrile group is located at position 3, and the chloro group is at position 6.

Chemical Structure and Nomenclature Rationale

The structure and numbering of the pyridine ring are fundamental to understanding its IUPAC name. The nitrogen atom is assigned position 1, and the ring is numbered to give the principal functional group (carbonitrile) the lowest possible locant, which is 3. This numbering scheme places the chlorine atom at position 6.

Physicochemical Properties

This compound is a white to yellow crystalline solid that serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][5] The key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂[1][4][5] |

| Molecular Weight | 138.55 g/mol [4] |

| CAS Number | 33252-28-7[1][3][4] |

| Melting Point | 114–121 °C[1][3][7] |

| Appearance | White to cream or yellow crystals/powder[1] |

| InChI Key | ORIQLMBUPMABDV-UHFFFAOYSA-N[1][3] |

| SMILES | Clc1ccc(cn1)C#N[3] |

Experimental Protocols

As this technical guide focuses on the nomenclature and fundamental properties of a chemical compound, it does not cite specific experiments. Detailed experimental protocols for the synthesis, purification, or application of 6-chloropyridine-3-carbonitrile are highly specific to the desired outcome and can be found in dedicated synthetic chemistry literature and patents. For example, one method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.[8] This compound is a key intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and advanced materials.[5]

Conclusion

The correct and preferred IUPAC name for the compound commonly referred to as this compound is 6-chloropyridine-3-carbonitrile . This nomenclature is based on the prioritization of the carbonitrile functional group. Understanding the precise chemical name and structure is critical for accurate documentation, database searching, and regulatory submissions in the fields of chemical research and drug development.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 6-chloro-3-pyridinecarbonitrile [stenutz.eu]

- 3. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 33252-28-7 C6H3ClN2 6-Chloronicotinonitrile, CasNo.33252-28-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H NMR Data of 2-Chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) data for 2-chloro-5-cyanopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document presents the expected spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding NMR signals.

This compound: Structure and Proton Environments

This compound (C₆H₃ClN₂) is a substituted pyridine (B92270) ring with three aromatic protons. The electron-withdrawing nature of the chloro and cyano groups, as well as the nitrogen atom in the pyridine ring, significantly influences the chemical shifts of these protons, leading to a characteristic downfield spectrum.

The structure and numbering of the protons are as follows:

Structure of this compound with proton numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to H-3, H-4, and H-6. The chemical shifts (δ) are influenced by the positions of the substituents. The proton ortho to the nitrogen (H-6) is expected to be the most deshielded and appear furthest downfield. The coupling constants (J) provide information about the connectivity of the protons.

The following table summarizes the anticipated ¹H NMR data for this compound. These values are based on analyses of similar compounds and spectral databases.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.8 | Doublet of doublets (dd) | ~2.5, ~0.8 |

| H-4 | ~8.1 | Doublet of doublets (dd) | ~8.5, ~2.5 |

| H-3 | ~7.6 | Doublet of doublets (dd) | ~8.5, ~0.8 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H NMR data for a small organic molecule like this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. Modern spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Capping: Cap the NMR tube securely.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Tuning and Matching: Tune and match the probe to the sample to ensure optimal signal detection.

-

Shimming: Perform automatic or manual shimming of the magnetic field to improve its homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for small molecules.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

-

Spectral Width (SW): Set the spectral width to encompass the expected range of proton signals (e.g., 0 to 10 ppm).

-

3.3. Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the chemical shift of each peak and determine the coupling constants from the splitting patterns.

Visualization of ¹H NMR Signal Relationships

The following diagram illustrates the logical relationship between the protons of this compound and their expected ¹H NMR signals, including their multiplicities arising from spin-spin coupling.

Proton-Signal Correlation and Coupling in this compound.

This guide provides a comprehensive framework for understanding and acquiring the ¹H NMR data of this compound. The provided data and protocols are essential for the structural verification and quality control of this important chemical intermediate in research and development settings.

In-Depth Technical Guide to 13C NMR Analysis of 2-Chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-5-cyanopyridine, a key intermediate in pharmaceutical synthesis. This document offers predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the expected chemical shifts, serving as a valuable resource for researchers in the field.

Predicted 13C NMR Spectral Data

The anticipated 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the established substituent effects of the chloro and cyano groups on the pyridine (B92270) ring. The electron-withdrawing nature of both the chlorine atom and the nitrile group significantly influences the electron density at each carbon, leading to a downfield shift in their resonance frequencies.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |

| C2 | 152 - 155 | Singlet | Attached to the electronegative chlorine atom and adjacent to the nitrogen, resulting in a significant downfield shift. |

| C3 | 122 - 125 | Doublet | Influenced by the adjacent chloro group and the meta-positioned cyano group. |

| C4 | 140 - 143 | Doublet | Experiences a downfield shift due to the para-cyano group's strong electron-withdrawing effect. |

| C5 | 115 - 118 | Singlet | Directly attached to the electron-withdrawing cyano group and positioned meta to the nitrogen. |

| C6 | 150 - 153 | Doublet | Adjacent to the ring nitrogen and influenced by the ortho-chloro and meta-cyano groups. |

| CN | 116 - 119 | Singlet | Characteristic chemical shift for a nitrile carbon. |

Visualizing Substituent Effects

The following diagram illustrates the structure of this compound and the relative deshielding effects of the chloro and cyano substituents on the carbon atoms of the pyridine ring. The color intensity of the nodes corresponds to the predicted downfield shift, with darker colors indicating a greater deshielding effect.

Caption: Predicted 13C NMR deshielding in this compound.

Detailed Experimental Protocol for 13C NMR Analysis

This section outlines a standard operating procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated acetone (B3395972) (acetone-d6).

-

Concentration: Prepare a solution with a concentration of 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, add a small drop.

2. NMR Spectrometer Setup:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and nitrile carbons (e.g., 0-160 ppm).

-

Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

By following this comprehensive guide, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound, aiding in its characterization and use in further synthetic applications.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-5-cyanopyridine. This document outlines the characteristic vibrational modes of the molecule, presents a representative data summary, details the experimental protocol for spectral acquisition, and provides logical and structural diagrams to aid in understanding.

Introduction to the FT-IR Spectroscopy of this compound

This compound, also known as 6-chloronicotinonitrile, is a heterocyclic aromatic compound with the chemical formula C₆H₃ClN₂. It is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. By analyzing the absorption of infrared radiation, we can identify the key functional groups and gain insight into the molecular structure.

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its pyridine (B92270) ring, cyano group (C≡N), and carbon-chlorine bond (C-Cl).

Data Presentation: Representative FT-IR Spectral Data

While a definitive, experimentally measured high-resolution spectrum with peak-by-peak data is not publicly available, the following table summarizes the expected characteristic absorption bands for this compound. This data is based on known vibrational frequencies of its constituent functional groups and theoretical studies on similar cyanopyridine derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | Aromatic C-H stretching | Pyridine Ring |

| ~ 2230 - 2220 | C≡N stretching | Cyano Group |

| ~ 1600 - 1450 | C=C and C=N ring stretching | Pyridine Ring |

| ~ 1200 - 1000 | In-plane C-H bending | Pyridine Ring |

| ~ 850 - 750 | Out-of-plane C-H bending | Pyridine Ring |

| ~ 800 - 600 | C-Cl stretching | Carbon-Chlorine Bond |

Note: The exact peak positions and intensities can vary based on the sample preparation method and the physical state of the sample.

Experimental Protocols

The following section details a standard methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) wafer technique. This method is frequently referenced for obtaining the IR spectrum of this compound.

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials:

-

This compound (solid)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the KBr/sample mixture to the pellet-forming die.

-

Ensure the powder is evenly distributed in the die.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

-

Acquire the sample spectrum by passing the infrared beam through the KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Visualizations

The following diagrams illustrate the logical workflow of FT-IR spectroscopy and the molecular structure of this compound.

Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.

Caption: Molecular structure of this compound with key functional groups.

In-depth Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An experimental mass spectrum for 2-chloro-5-cyanopyridine is not publicly available in the scientific literature or spectral databases. This guide is therefore based on the predicted fragmentation patterns derived from established principles of mass spectrometry and data from analogous substituted pyridine (B92270) compounds. The presented data and pathways are theoretical and await experimental verification.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for monitoring its transformations in various chemical and biological systems. This technical guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound.

Predicted Mass Spectrum and Fragmentation Data

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the pyridine ring and the nature of its substituents: the electron-withdrawing chloro and cyano groups. The molecular ion (M⁺) is predicted to be readily observable due to the aromatic nature of the parent molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope.

The predicted major fragmentation pathways are initiated by the loss of the chloro and cyano groups, as well as the cleavage of the pyridine ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 138/140 | [C₆H₃ClN₂]⁺ | - | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |

| 103 | [C₆H₃N₂]⁺ | Cl | Loss of a chlorine radical. |

| 112 | [C₅H₃ClN]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 76 | [C₅H₂N]⁺ | Cl, HCN | Sequential loss of chlorine and hydrogen cyanide. |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event will form the molecular ion at m/z 138.

Caption: Predicted Fragmentation Pathway of this compound.

The primary fragmentation steps are predicted to be:

-

Loss of a Chlorine Radical: The molecular ion can undergo cleavage of the C-Cl bond to lose a chlorine radical, resulting in a fragment ion at m/z 103.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles involves the elimination of HCN. This would lead to a fragment ion at m/z 112.

-

Sequential Losses: Further fragmentation of the primary fragment ions is expected. The ion at m/z 103 can lose HCN to form an ion at m/z 76. Similarly, the ion at m/z 112 can lose a chlorine radical to yield the same ion at m/z 76.

Experimental Protocols

While no specific experimental data for this compound is available, a standard protocol for its analysis by GC-MS with electron ionization would be as follows.

Workflow for GC-MS Analysis:

Caption: General Experimental Workflow for GC-MS Analysis.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), would be suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Conclusion

This guide provides a theoretical framework for the mass spectrometry fragmentation of this compound. The predicted fragmentation pathways, centered around the loss of the chloro and cyano substituents and subsequent ring fragmentation, offer a basis for the identification and structural elucidation of this compound in the absence of experimental data. The proposed experimental protocols provide a starting point for researchers aiming to acquire and verify the mass spectral data for this compound. Experimental validation of these predictions is a necessary next step to confirm the fragmentation behavior of this molecule.

Technical Guide: Solubility of 2-Chloro-5-cyanopyridine in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-cyanopyridine in methanol (B129727). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside relevant information for its application in pharmaceutical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Mirtazapine.[1][2][3] Its solubility in common organic solvents, such as methanol, is a critical parameter for reaction kinetics, purification, and formulation development. Methanol is a polar protic solvent and is often used in reactions involving polar molecules like this compound. While qualitatively understood to be soluble in polar organic solvents, precise quantitative data is essential for process optimization and scale-up.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂ | [4][5] |

| Molecular Weight | 138.55 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 83-86 °C | |

| CAS Number | 33252-28-7 | [3][4][5] |

Quantitative Solubility Data in Methanol

The determination of this data is crucial for chemical process development. The following sections outline detailed experimental protocols that can be employed to accurately measure the solubility of this compound in methanol.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the UV-spectrophotometric method.

Gravimetric Method (Shake-Flask Method)

This method directly measures the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealed vials containing a known volume of methanol.

-

Place the vials in a constant temperature water bath or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that solid material remains undissolved.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent precipitation.

-

Immediately filter the solution through a pre-weighed, fine-pored filter (e.g., 0.22 µm PTFE syringe filter) into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the methanol from the container in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

UV-Spectrophotometric Method

This method is an indirect method that relies on the UV absorbance of the solute. It is particularly useful for compounds with a strong chromophore.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in methanol with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in methanol as described in the gravimetric method (Section 4.1.1).

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 4.1.2).

-

Accurately dilute a known volume of the clear filtrate with methanol to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Logical and Workflow Diagrams

Synthesis of Mirtazapine Intermediate

The following diagram illustrates the logical relationship in the initial step of Mirtazapine synthesis, where this compound is a key reactant.

Caption: Initial condensation step in Mirtazapine synthesis.

Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of a compound in a solvent.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]

Solubility of 2-Chloro-5-cyanopyridine in Dichloromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-cyanopyridine in dichloromethane (B109758). Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative descriptions, physical properties, and a detailed experimental protocol for determining the precise solubility.

Executive Summary

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for calculations related to solubility experiments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClN₂ | [1][2][3] |

| Molar Mass | 138.55 g/mol | [2][3] |

| Appearance | White to off-white or cream to yellow solid (crystals or powder) | [1][2][4] |

| Melting Point | 78 - 82 °C / 108-115 °C / 114.0-121.0 °C | [1][2][4] |

| CAS Number | 33252-28-7 | [1] |

| IUPAC Name | 6-chloropyridine-3-carbonitrile | [3][4] |

| Water Solubility | Low solubility | [2] |

Note: The reported melting point range varies across different suppliers, which may be indicative of purity differences.

Solubility Profile

Qualitative Solubility in Dichloromethane

Multiple sources confirm that this compound is soluble in common organic solvents, including dichloromethane and chloroform.[2] This suggests that dichloromethane is a suitable solvent for reactions and processes involving this compound. However, the lack of quantitative data prevents the determination of saturation limits under various conditions.

Quantitative Solubility in Dichloromethane

As of the date of this guide, a thorough search of scientific databases, patents, and chemical supplier documentation has not yielded specific quantitative data (e.g., in g/100 mL, mol/L, or mg/mL) for the solubility of this compound in dichloromethane at any given temperature. To address this data gap, the following section provides a detailed experimental protocol for its determination.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound in dichloromethane using the isothermal shake-flask method. This method is a reliable way to determine the saturation point of a solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity, >97%)

-

Dichloromethane (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The excess is crucial to ensure saturation is reached.

-

Precisely add a known volume of dichloromethane to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker/bath and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any solid particles.

-

Immediately transfer the filtered sample into a pre-weighed volumetric flask and determine the mass of the solution. Alternatively, accurately pipette a known volume for dilution.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound in dichloromethane with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID) to generate a calibration curve.

-

Dilute the collected sample solution with dichloromethane to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Express the solubility in the desired units, such as milligrams per milliliter (mg/mL), grams per 100 mL (g/100mL), or moles per liter (mol/L).

-

Conclusion

While this compound is known to be soluble in dichloromethane, the absence of specific quantitative data in the public domain necessitates empirical determination for applications requiring this precise information. The physical properties and experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to accurately measure and utilize the solubility of this compound in dichloromethane for their specific needs. The provided workflow and methodology ensure a robust and reproducible approach to generating this critical dataset.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-cyanopyridine from 3-Methylpyridine (B133936)

Abstract: this compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for its versatile reactivity.[1] This technical guide provides a comprehensive overview of the industrial synthesis of this compound, commencing from the readily available starting material, 3-methylpyridine (also known as 3-picoline). The synthesis is primarily a two-step process involving the ammoxidation of 3-methylpyridine to form 3-cyanopyridine (B1664610), followed by a regioselective chlorination to yield the target compound. This document details the experimental protocols, reaction conditions, and quantitative data associated with each critical step, offering a valuable resource for professionals in chemical research and development.

Overall Synthesis Pathway

The transformation of 3-methylpyridine into this compound is efficiently achieved in two principal stages. The first step is the vapor-phase catalytic ammoxidation of 3-methylpyridine to produce 3-cyanopyridine. The subsequent step involves the selective vapor-phase chlorination of 3-cyanopyridine to afford the desired this compound isomer.

Caption: Overall two-step synthesis route.

Step 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine

The industrial production of 3-cyanopyridine is predominantly achieved through the gas-phase ammoxidation of 3-methylpyridine.[2] This process involves reacting 3-methylpyridine with ammonia (B1221849) and an oxygen source (typically air) at elevated temperatures over a heterogeneous catalyst.[2][3] The reaction is highly efficient, with various catalytic systems developed to maximize yield and conversion rates.

Data Presentation: Catalytic Systems for Ammoxidation

The choice of catalyst is critical for the efficiency of the ammoxidation reaction. Vanadium and molybdenum oxides are common components of these catalysts. The following table summarizes the performance of selected catalytic systems.

| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Residence Time (s) | Reference |

| V₂O₅ | - | 89.3 | 83.5 | - | [2] |

| MoO₃ on Silica Gel | 380 | 99 | 95 | 2.5 | [2] |

| V₂O₅-MoO₃-ZrO₂-TiO₂ | 340 | 95 | - | - | [2] |

| V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ | - | 100 | ~99 | - | [2] |

| V₂O₅-TiO₂-Mo₂O₃ on SiO₂ | 365-370 | - | 91.6 | - | [4] |

| Sb₂O₅-V₂O₅-TiO₂-Montmorillonite-SiO₂ | - | 94 | 90 | - | [2] |

Experimental Workflow: Ammoxidation

The general workflow for the ammoxidation of 3-methylpyridine involves preheating the reactants, passing them through a reactor containing the catalyst, and then absorbing and purifying the product.

Caption: General experimental workflow for ammoxidation.

Experimental Protocol: Ammoxidation

This protocol is adapted from a patented industrial process.[4]

-

Catalyst Preparation: The catalyst consists of V₂O₅ (10%), TiO₂ (5%), and Mo₂O₃ (1.5%) supported on SiO₂.

-

Reactant Feed: Preheated 3-methylpyridine (558 kg/hr ), ammonia (180 kg/hr ), and air (1800 m³/hr) are fed into a mixing tank. The resulting molar ratio of 3-methylpyridine:ammonia:oxygen is approximately 1:1.76:2.81.

-

Reaction: The gaseous mixture from the mixing tank is introduced into a fixed-bed reactor containing 8 m³ of the prepared catalyst. The reaction is maintained at a temperature of 365-370 °C.

-

Product Collection: The product stream exits from the bottom of the reactor and passes through a series of three absorption towers to capture the 3-cyanopyridine.

-

Purification: The absorbed product is subjected to a two-stage continuous extraction with toluene, followed by recovery and rectification to yield pure 3-cyanopyridine.

-

Expected Outcome: This process has been reported to run continuously for 720 hours, producing 3-cyanopyridine with a purity of 99.9% and a molar yield of 91.6%.[4]

Step 2: Selective Chlorination of 3-Cyanopyridine

The chlorination of 3-cyanopyridine can yield two primary isomers: 2-chloro-3-cyanopyridine (B134404) and the desired this compound.[5][6] A specialized vapor-phase process utilizing a two-zone reactor has been developed to achieve high selectivity for the 2,5-isomer.[5]

Logical Diagram: Two-Zone Chlorination Reactor

This process involves passing the vaporized reactants through a high-temperature "hot spot" zone followed by a lower-temperature second zone to favor the formation of this compound.

Caption: Logical flow of the two-zone chlorination process.

Data Presentation: Reaction Parameters for Selective Chlorination

The precise control of temperature and residence time in each zone is crucial for maximizing the yield of the desired isomer.

| Parameter | First Reaction Zone | Second Reaction Zone | Reference |

| Temperature | 350 °C to 420 °C | 200 °C to 340 °C | [5][6] |

| Residence Time | ≤ 2 seconds (preferably ≤ 1s) | - | [5][6] |

| Molar Ratio (Cl₂ : 3-cyanopyridine) | 0.2:1 to 2.0:1 (preferably 0.5:1 to 1.5:1) | - | [6] |

| Inert Gas | Water vapor is preferred | - | [5][6] |

Experimental Protocol: Selective Chlorination

This protocol is based on the two-zone process designed for selective production of this compound.[5][6]

-

Feed Preparation: Prepare a vaporized feed stream containing 3-cyanopyridine, chlorine, and an inert gas (e.g., water vapor). The molar ratio of chlorine to 3-cyanopyridine should be maintained between 0.5:1 and 1.5:1.

-

First Reaction Zone: Pass the vaporized feed stream into the first reaction zone, which is maintained with a "hot spot" at a temperature between 350 °C and 420 °C. The residence time in this zone must be very short, ideally 2 seconds or less.

-

Second Reaction Zone: Subsequently, pass the stream directly from the first zone into a second reaction zone. The temperature in this zone is maintained at a lower level, between 200 °C and 340 °C.

-

Product Isolation: The stream exiting the second reaction zone is cooled to condense the products. The resulting mixture, which is enriched in this compound, can then be purified using standard techniques such as distillation or crystallization to isolate the final product. This process unexpectedly favors the selective production of the 2,5-isomer in high yields.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 5. US5484929A - Chlorination process - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2-Chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanopyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its value lies in the reactive handles provided by the chloro and cyano functionalities, which allow for diverse subsequent chemical transformations. This technical guide provides a detailed exploration of the primary reaction mechanisms for the formation of this compound, focusing on the Sandmeyer reaction and nucleophilic aromatic substitution. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in the understanding and application of these synthetic routes.

Core Synthetic Methodologies

Two principal reaction pathways are predominantly employed for the synthesis of this compound: the Sandmeyer reaction of an appropriate aminopyridine precursor and the nucleophilic aromatic substitution of a dihalopyridine. A third, less common method involves the dehydration of a carboxamide.

The Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for the introduction of a cyano group onto a pyridine (B92270) ring by converting a primary amino group into a diazonium salt, which is subsequently displaced by a cyanide nucleophile.[2] This reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3]

Reaction Mechanism:

The mechanism of the Sandmeyer reaction involves two main stages:

-

Diazotization: The starting aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide, which facilitates the displacement of the diazonium group with a cyanide ion. The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, forming a diazo radical and a copper(II) species. The diazo radical rapidly loses nitrogen gas to generate an aryl radical. This radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the final product and regenerating the copper(I) catalyst.[3][4]

Experimental Protocol: Sandmeyer Reaction of 2-Amino-5-chloropyridine (B124133)

This protocol is adapted from procedures for similar heterocyclic amines.[5]

-

Diazotization:

-

In a round-bottom flask, suspend 2-amino-5-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction (Cyanation):

-